molecular formula C7H11N3 B586105 N2,4-dimethylpyridine-2,3-diamine CAS No. 155790-14-0

N2,4-dimethylpyridine-2,3-diamine

Cat. No.: B586105
CAS No.: 155790-14-0
M. Wt: 137.186
InChI Key: RSLMNXRIINTHCF-UHFFFAOYSA-N
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Description

N2,4-dimethylpyridine-2,3-diamine is a heterocyclic organic compound with the chemical formula C8H12N4. It is a derivative of pyridine and is commonly used in various fields such as medical, environmental, and industrial research. This compound has gained significant attention due to its unique chemical structure and biological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,4-dimethylpyridine-2,3-diamine typically involves the reaction of 2,4-dimethylpyridine with ammonia or amines under specific conditions. One common method includes the use of catalytic hydrogenation of 2,4-dimethylpyridine-3-nitroamine, followed by reduction to yield the desired diamine .

Industrial Production Methods

Industrial production of this compound often involves large-scale catalytic processes. These processes are designed to optimize yield and purity while minimizing environmental impact. The use of continuous flow reactors and advanced purification techniques are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions

N2,4-dimethylpyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: It can be reduced to form amine derivatives.

    Substitution: this compound can undergo nucleophilic substitution reactions, where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include various substituted pyridine derivatives, which have applications in pharmaceuticals and agrochemicals .

Scientific Research Applications

N2,4-dimethylpyridine-2,3-diamine is utilized in several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of complex organic molecules.

    Biology: This compound is used in the study of enzyme inhibition and protein interactions.

    Industry: this compound is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N2,4-dimethylpyridine-2,3-diamine involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. This compound may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .

Comparison with Similar Compounds

Similar Compounds

  • N2,N2-dimethylpyridine-2,3-diamine
  • N2,N2-dimethylpyridine-2,5-diamine
  • N4,N4-dimethylpyridine-2,4-diamine hydrochloride

Uniqueness

N2,4-dimethylpyridine-2,3-diamine is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

2-N,4-dimethylpyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3/c1-5-3-4-10-7(9-2)6(5)8/h3-4H,8H2,1-2H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSLMNXRIINTHCF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NC=C1)NC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301299681
Record name N2,4-Dimethyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

137.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

155790-14-0
Record name N2,4-Dimethyl-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=155790-14-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2,4-Dimethyl-2,3-pyridinediamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301299681
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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